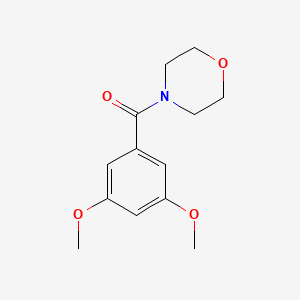

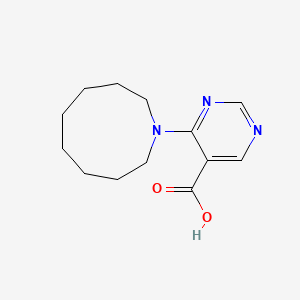

4-(3,5-dimethoxybenzoyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,5-Dimethoxybenzoyl)morpholine is a compound that belongs to a class of organic molecules incorporating both a morpholine ring and a dimethoxybenzoyl moiety. This structure suggests a potential for diverse chemical reactions and a variety of physical and chemical properties, making it of interest for various scientific studies.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic or heterocyclic substrates. For instance, the synthesis of morpholine derivatives can be initiated by reacting morpholine with halogenated compounds, followed by further functionalization (Shieh et al., 2008). The specific synthesis route for 4-(3,5-dimethoxybenzoyl)morpholine would likely involve the introduction of the dimethoxybenzoyl group into a morpholine substrate through acylation or similar coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-dimethoxybenzoyl)morpholine often reveals interesting interactions and conformational details. X-ray crystallography is a common tool used to determine the precise three-dimensional arrangement of atoms within a molecule, providing insight into its geometric and stereochemical characteristics (Lu et al., 2018).

Chemical Reactions and Properties

Compounds with morpholine and benzoyl functional groups can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. The presence of electron-donating methoxy groups on the benzoyl ring could influence the reactivity of the carbonyl group, potentially affecting the compound's susceptibility to nucleophilic attack (Janakiramudu et al., 2017).

Physical Properties Analysis

The physical properties of 4-(3,5-dimethoxybenzoyl)morpholine, such as melting point, solubility, and stability, would be influenced by its molecular structure. The polar morpholine ring and the relatively non-polar dimethoxybenzoyl moiety could impart amphiphilic character to the molecule, affecting its behavior in different solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards acids, bases, or oxidizing agents, would depend on the functional groups present in the molecule. The morpholine nitrogen might exhibit basicity, while the carbonyl group in the benzoyl moiety could be involved in acid-base or redox reactions, depending on the surrounding chemical environment.

For more specific studies and detailed analyses related to “4-(3,5-dimethoxybenzoyl)morpholine,” direct experimental work and targeted research would be necessary. The references provided offer a starting point for understanding the synthesis, characterization, and potential applications of structurally related compounds.

References

Propriétés

IUPAC Name |

(3,5-dimethoxyphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-11-7-10(8-12(9-11)17-2)13(15)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNBIFYHQHIYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCOCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethoxybenzoyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5631297.png)

![1-[6-(3-chloro-4-fluorophenyl)pyridin-2-yl]ethanol](/img/structure/B5631353.png)

![5-methyl-1'-[2-(1H-pyrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631360.png)

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5631361.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5631381.png)

![N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5631389.png)

![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)

![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)